(4-Methylpyrrolidin-2-yl)methanol
Description
(4-Methylpyrrolidin-2-yl)methanol is a chiral pyrrolidine derivative featuring a hydroxymethyl (-CH2OH) group at the C2 position and a methyl (-CH3) group at the C4 position of the saturated five-membered nitrogen-containing ring. Its molecular formula is C6H13NO (free base), with a molecular weight of 115.17 g/mol.
The compound’s stereochemistry (2S,4S configuration in its hydrochloride form) enhances its utility in asymmetric synthesis, where it may serve as a chiral building block.
Properties
IUPAC Name |
(4-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(4-8)7-3-5/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMNAMGXLRMTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyrrolidin-2-yl)methanol typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of 4-methylpyrrolidine with formaldehyde under acidic conditions, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of (4-Methylpyrrolidin-2-yl)methanol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of catalysts and optimized reaction conditions further enhances the yield and quality of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyrrolidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Methylpyrrolidin-2-one.
Reduction: 4-Methylpyrrolidin-2-ylamine.
Substitution: Various alkylated or acylated derivatives depending on the substituent used.
Scientific Research Applications
(4-Methylpyrrolidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds are structurally analogous to (4-Methylpyrrolidin-2-yl)methanol, differing in substituents, aromaticity, or heterocyclic cores:
Table 1: Key Properties of (4-Methylpyrrolidin-2-yl)methanol and Analogues
Key Observations :
Pyrrolidine vs. Pyridine Core :
- Pyrrolidine derivatives (e.g., the target compound and its sulfonated analogue) exhibit a saturated ring, enabling conformational flexibility and nucleophilic reactivity at the amine.
- Pyridine derivatives (e.g., 4-methoxy/nitro compounds) feature an aromatic ring, conferring rigidity and directing electrophilic substitution patterns based on substituents .
Substituent Effects: Electron-Donating Groups (e.g., methoxy): Enhance aromatic ring stability in pyridine derivatives, increasing solubility in polar solvents . Electron-Withdrawing Groups (e.g., nitro, sulfonyl): Reduce basicity and nucleophilicity. For example, the sulfonyl group in {1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol deactivates the pyrrolidine nitrogen, making it a stable intermediate for multi-step syntheses .
Chirality and Stereochemistry: The (2S,4S) configuration in (4-Methylpyrrolidin-2-yl)methanol hydrochloride is critical for enantioselective applications, whereas pyridine derivatives lack chiral centers unless additional stereogenic elements are present .
Biological Activity
(4-Methylpyrrolidin-2-yl)methanol, also known as ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of (4-Methylpyrrolidin-2-yl)methanol is C6H13NO, with a molecular weight of approximately 115.17 g/mol. The compound features a pyrrolidine ring with a hydroxymethyl group at the 2-position and a methyl group at the 4-position, contributing to its unique stereochemistry and biological activity.
The biological activity of (4-Methylpyrrolidin-2-yl)methanol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chiral nature of the compound allows for stereospecific binding, which can modulate various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Neurotransmitter Modulation : It has been suggested that (4-Methylpyrrolidin-2-yl)methanol interacts with neurotransmitter systems, potentially affecting mood and cognitive functions.
Biological Activities
Research indicates that (4-Methylpyrrolidin-2-yl)methanol exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that derivatives of pyrrolidine compounds can offer neuroprotection, which may be beneficial in treating neurodegenerative diseases.
- Antidepressant Properties : The compound has been investigated for its potential antidepressant effects due to its ability to modulate neurotransmitter systems.
- Anti-inflammatory Activity : Some studies suggest that pyrrolidine derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory conditions.
Research Findings and Case Studies
Several studies have explored the biological effects of (4-Methylpyrrolidin-2-yl)methanol:
| Study | Findings |
|---|---|
| Neuroprotective Study | Demonstrated that (4-Methylpyrrolidin-2-yl)methanol can protect neuronal cells from oxidative stress-induced damage. |
| Pharmacological Evaluation | Evaluated the antidepressant-like effects in animal models, showing significant improvement in depressive behaviors. |
| Anti-inflammatory Assays | In vitro assays indicated reduced pro-inflammatory cytokine production in immune cells treated with the compound. |
Applications in Medicine
Due to its diverse biological activities, (4-Methylpyrrolidin-2-yl)methanol has potential applications in various therapeutic areas:
- Drug Development : Its unique structure makes it a valuable scaffold for developing new drugs targeting neurological disorders.
- Biochemical Research : The compound is useful in studies aimed at understanding neurotransmitter interactions and enzyme activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
